![molecular formula C11H10BrFO2S B2743089 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane CAS No. 2411290-01-0](/img/structure/B2743089.png)
1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C11H10BrFO2S and a molecular weight of 305.16. It is related to the class of compounds known as fluoro-bicyclo[1.1.1]pentanes .
Synthesis Analysis
The synthesis of fluoro-bicyclo[1.1.1]pentanes has been developed after more than 20 years of trials . A practical scalable approach has been developed, which involves the incorporation of the core into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring . The key steps in the synthesis of BCP-containing synthetic lipoxin A4 mimetics include a Suzuki coupling, an asymmetric ketone reduction, and a triethylborane-initiated radical bicyclopentylation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclo[1.1.1]pentane core, which is a popular structural motif in natural compounds and synthetic drugs . This core is often used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .Physical And Chemical Properties Analysis
The physical and chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . They are known to fine-tune the physicochemical properties of organic molecules, adjust the acidity/basicity of the neighboring functional groups, and control the conformation .科学的研究の応用
Bridgehead-Bridgehead Interactions
The bicyclo[1.1.1]pentane ring system, which includes compounds like 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane, demonstrates a range of reactivities when interacting with xenon difluoride. The bromo acid derivative of this compound showed a notable reaction leading to complete disintegration of the ring system. This suggests significant electronic effects acting through the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).
Solvolysis Studies
1-Bromobicyclo[1.1.1]pentane exhibits faster solvolysis than t-butyl bromide in aqueous ethanol, leading exclusively to the formation of 3-methylenecyclobutanol. This indicates its potential in various solvolysis reactions and the unique reactivity of the bicyclo[1.1.1]pentane structure (Della & Taylor, 1990).
Proton Exchange Membranes
New monomers synthesized by bromination of bis(4-fluorophenyl)sulfone, followed by Suzuki coupling, have implications in creating proton exchange membranes in fuel cells. The presence of the bicyclo[1.1.1]pentane structure contributes to high proton conductivities, suggesting its usefulness in energy technology (Wang et al., 2012).
Polymer Electrolyte Membranes
Similarly, the bromination of bis(4-fluorophenyl)sulfone led to the development of sulfonated poly(arylene ether sulfone) copolymers. These materials, derived from bicyclo[1.1.1]pentane-related structures, are promising for use in polymer electrolyte membranes due to their high proton conductivities and low water uptake, essential for fuel cell applications (Li et al., 2010).
Fluorosulfonylation Reagents
The development of 1-bromoethene-1-sulfonyl fluoride, a compound structurally related to this compound, has provided a new approach to the synthesis of functionalized isoxazoles. This demonstrates the potential of such compounds in fluorosulfonylation reactions, enriching the toolkit for synthetic chemistry (Leng & Qin, 2018).
将来の方向性
The future directions in the research of “1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane” and related compounds could involve further exploration of their synthesis, properties, and potential applications in various fields such as medicinal chemistry and materials science . The development of methodology for substitution of the bridge positions in BCPs remains an area for future research .
作用機序
Target of Action
The primary targets of 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11It’s known that bicyclo[111]pentanes (BCPs) represent an important class of bioisosteres with para-substituted aromatic rings . Bioisosteres are compounds or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.
Mode of Action
The exact mode of action of 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11Bcps are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The specific biochemical pathways affected by 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11The suzuki–miyaura coupling reaction, in which bcps are often used, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11The physico-chemical properties of fluoro-bicyclo[111]pentanes have been studied .
Result of Action
The molecular and cellular effects of 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11Bcps are known to be used in the synthesis of various compounds via cooperative photoredox and n-heterocyclic carbene catalysis .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[11The success of the suzuki–miyaura coupling reaction, in which bcps are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
1-bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2S/c12-10-5-11(6-10,7-10)16(14,15)9-3-1-8(13)2-4-9/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKQLGUMQDQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

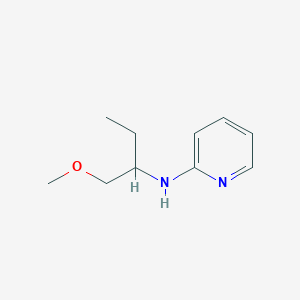
![Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate](/img/structure/B2743007.png)
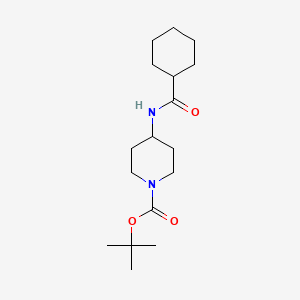
![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2743012.png)
![tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2743014.png)
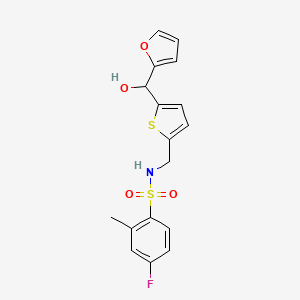
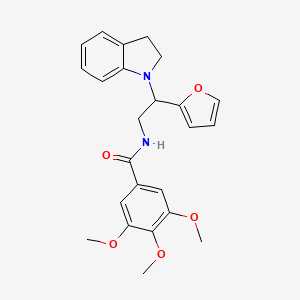
![[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2743019.png)
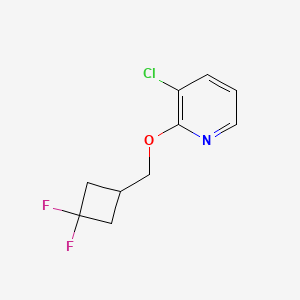
![5-ethyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2743022.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B2743023.png)
![N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2743024.png)

